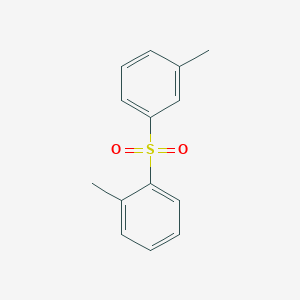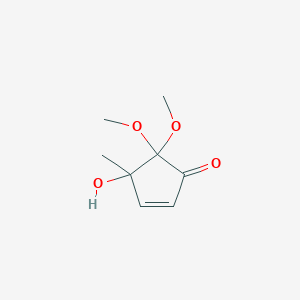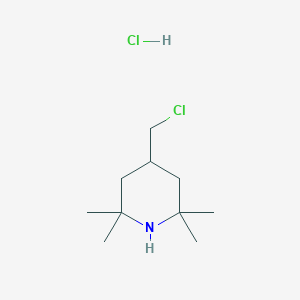
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane is a synthetic organic compound that belongs to the class of oxazepanes Oxazepanes are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of Substituents: The benzyl, chlorophenyl, and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
相似化合物的比较
Similar Compounds
7-Phenyl-1,4-oxazepane: Lacks the benzyl and chlorophenyl groups.
4-Benzyl-1,4-oxazepane: Lacks the phenyl and chlorophenyl groups.
7-(3-Chlorophenyl)-1,4-oxazepane: Lacks the benzyl and phenyl groups.
Uniqueness
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane is unique due to the presence of all three substituents, which may confer specific chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
60162-92-7 |
|---|---|
分子式 |
C24H24ClNO |
分子量 |
377.9 g/mol |
IUPAC 名称 |
4-benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C24H24ClNO/c25-23-13-7-12-22(18-23)24(21-10-5-2-6-11-21)14-15-26(16-17-27-24)19-20-8-3-1-4-9-20/h1-13,18H,14-17,19H2 |
InChI 键 |
QHCIOPVVJMUJHU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCOC1(C2=CC=CC=C2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)


![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)





![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)



